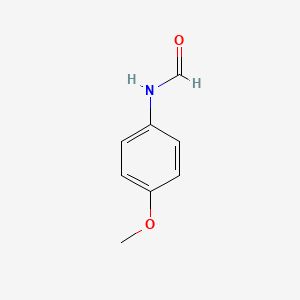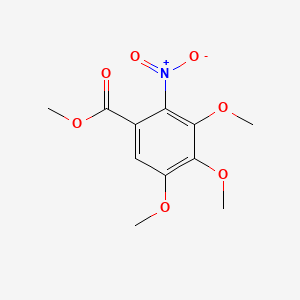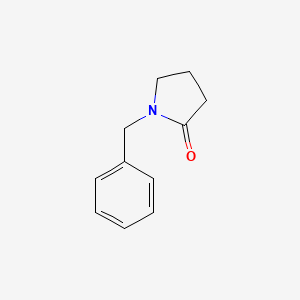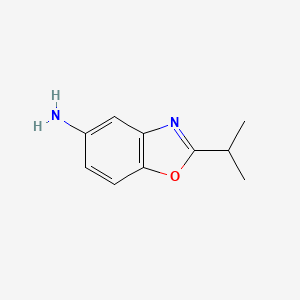
N-(4-Methoxyphenyl)formamide
Overview
Description
N-(4-Methoxyphenyl)formamide, also known as 4-Methoxybenzamide, is an organic compound with a variety of applications in the scientific research field. It is a white solid with a melting point of 128-130 °C and a boiling point of 300 °C. It is soluble in water, ethanol, and chloroform and is used in a variety of laboratory experiments. In
Scientific Research Applications
Synthesis and Reactivity
- Synthesis of O-Silylurethanes, Ureas, and Formamides : N-(4-Methoxyphenyl)formamide was synthesized through the reaction of (4-methoxyphenyl)amine with ethyl formate. This compound plays a role in the preparation of trimethylsilyl(4-methoxyphenyl)-carbamate and related compounds, as demonstrated by Belova et al. (2017) (Belova et al., 2017).
Application in Synthesis of Tetrahydroisoquinolines
- Synthesis of 3-Aryl-1,2,3,4-Tetrahydroisoquinolines : N-(1,2-diarylethyl)formamides, including derivatives of this compound, were used in cyclization reactions to synthesize tetrahydroisoquinolines, as investigated by Maryanoff and Rebarchak (1992) (Maryanoff & Rebarchak, 1992).
Intermediate in Pharmaceutical Synthesis
- Synthesis of Antiasthmatic Compounds : this compound was used as a key intermediate in the synthesis of antiasthmatic formoterol. This synthesis process was described by Wang Yong-mei (2007) (Wang Yong-mei, 2007).
N-Formylation Reactions
- N-Formylation of Amines : A method for N-formylation of primary and secondary amines using formamide and sodium methoxide was developed, which may involve this compound or similar compounds. This method was explored by Joseph et al. (2013) (Joseph et al., 2013).
Educational Applications in Chemistry
- Microwave-Aided Reactions for Educational Purposes : The reaction of aniline derivatives, including 4-methoxyaniline, with formic acid under microwave conditions was studied for its educational value in teaching chemistry. This research by Mycak et al. (2022) also involved this compound (Mycak et al., 2022).
Involvement in Complex Synthesis
- Synthesis of Metal Halide Complexes : The compound N,N′-di(2-methoxyphenyl)formamidine, closely related to this compound, was used in the synthesis of various metal halide complexes, as shown in the research by Yeh et al. (2005). This highlights its potential in complex inorganic syntheses (Yeh et al., 2005).
Use in Organic Synthesis Research
- Aminocarbonylation of Aryl Halides : In a study by Sawant et al. (2011), N-substituted formamides, potentially including this compound, were utilized in a carbon-monoxide-free aminocarbonylation process. This research demonstrates its utility in advanced organic synthesis techniques (Sawant et al., 2011).
properties
IUPAC Name |
N-(4-methoxyphenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-8-4-2-7(3-5-8)9-6-10/h2-6H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEVZVMJNXOXIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203163 | |
| Record name | N-(4-Methoxyphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5470-34-8 | |
| Record name | N-(4-Methoxyphenyl)formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Methoxyphenyl)formamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Formanisidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26220 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Methoxyphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-methoxyphenyl)formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes N-(4-Methoxyphenyl)formamide interesting from a chemical synthesis perspective?
A1: this compound's synthesis provides a practical example for teaching chemical reactivity principles. [] Studies have shown that it can be synthesized efficiently under microwave irradiation, reacting 4-methoxyaniline with formic acid. [] This method offers a faster and safer alternative to traditional heating methods, making it suitable for educational settings. [] The yield of this reaction is significantly affected by the substituent on the aniline ring, with the electron-donating methoxy group increasing the yield compared to aniline, 4-chloroaniline, and 4-nitroaniline. [] This clearly demonstrates the influence of electron density on the reactivity of amines.
Q2: Has this compound been found in any natural sources?
A2: Yes, this compound was surprisingly discovered as a novel xyloside in the co-culture of two basidiomycetes fungi, Trametes versicolor and Ganoderma applanatum. [, ] This finding suggests a potential role of this compound in fungal metabolism and interactions.
Q3: How do researchers determine the origin of this compound and other metabolites in the co-culture of Trametes versicolor and Ganoderma applanatum?
A3: To pinpoint the source of this compound and other metabolites, researchers utilize 13C-dynamic labeling. [] This technique involves culturing the fungi separately after co-culture in a medium containing 13C-labeled glucose. Analyzing the 13C incorporation into metabolites reveals which fungus synthesized them during co-culture. [] This approach is particularly valuable for identifying the source of novel or poorly characterized metabolites.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[1,2-c:4,5-c']diacridine-6,9,15,18(5h,14h)-tetrone](/img/structure/B1346701.png)






![Bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1346715.png)



